1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3-fluorophenyl substituent at the 4-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, while the 3-fluorophenyl moiety introduces electronic and steric effects that influence the compound’s physicochemical and biological properties. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of CNS-targeting drugs and enzyme inhibitors due to the fluorine atom’s ability to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHLRXXMKQSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662902 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-65-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Protection and Deprotection Reactions
The Boc group serves as a transient protective moiety for the piperidine nitrogen, enabling selective reactivity in subsequent steps.
Boc Deprotection
-
Conditions : Acidic hydrolysis at 0–25°C for 2–24 hours.
Carboxylic Acid Functionalization
The carboxylic acid group undergoes derivatization to form esters, amides, or acyl halides.
Coupling Reactions
The carboxylic acid participates in peptide-like couplings to form amides or ketones.
Suzuki-Miyaura Coupling
Reductive Amination
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Application : Modifies the piperidine nitrogen post-Boc removal to create secondary/tertiary amines .
Fluorophenyl Ring Modifications
The 3-fluorophenyl group undergoes electrophilic substitution, though limited by fluorine’s electron-withdrawing effects.
| Reaction | Reagents | Position Selectivity | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to fluorine | 40–55% |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to fluorine | 30–50% |
Piperidine Ring Reactivity
The piperidine core engages in ring-opening or intramolecular cyclization under specific conditions.
Ring-Opening
-
Reagents : Strong bases (e.g., LDA) at −78°C.
-
Product : Linear amines or ketones via C–N bond cleavage.
Intramolecular Cyclization
Oxidation and Reduction
Scientific Research Applications
Medicinal Chemistry and Drug Development
Opioid Derivatives :
This compound serves as a key intermediate in the synthesis of various opioid analgesics, including fentanyl and its analogs. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that facilitate the introduction of other functional groups necessary for biological activity. The fluorine atom at the 3-position enhances the binding affinity to opioid receptors, which is crucial for analgesic efficacy .
Synthetic Pathways :
The synthesis typically involves reductive amination with aniline followed by nucleophilic substitution reactions. The Boc group can be removed under mild acidic conditions to yield the active pharmacophore. This versatility in synthetic pathways makes it a valuable building block in medicinal chemistry .
Bioimaging Applications
Fluorescent Probes :
Functionalization of Boc-4-(3-fluorophenyl)piperidine-4-carboxylic acid with chromophores allows for the development of fluorescent probes that can be used in bioimaging studies. These probes can facilitate real-time tracking of drug-receptor interactions within biological systems, providing insights into pharmacodynamics and pharmacokinetics .
Photopharmacology
Optically Controlled Drug Activation :
Recent studies have explored the potential of this compound in photopharmacology, where light is used to control drug activity. By attaching photochromic groups, researchers can create compounds that exhibit different affinities for opioid receptors based on light exposure. This approach allows for spatial and temporal control over drug activity, which could lead to more precise therapeutic interventions .
Research and Development
Case Studies :
Several case studies highlight the utility of Boc-4-(3-fluorophenyl)piperidine-4-carboxylic acid in drug development:
- Fentanyl Analog Synthesis : Researchers have successfully synthesized various fentanyl analogs using this compound as a precursor, demonstrating its importance in opioid research.
- Bioimaging Studies : Studies utilizing fluorescently labeled derivatives of this compound have shown promise in visualizing receptor dynamics in live cells, aiding in the understanding of drug mechanisms .
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the Boc group can protect the piperidine ring from unwanted reactions.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 3-fluorophenyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like the 4-phenyl derivative (MW 305.37) . This enhances membrane permeability and resistance to oxidative metabolism, critical for drug candidates. Amino-linked substituents (e.g., 3-methoxyphenylamino) introduce hydrogen-bonding capabilities, which may alter crystallinity and intermolecular interactions, as seen in hydrogen-bonded networks of related Boc-piperidine crystals .
- Crystallographic Insights: X-ray studies of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (without aryl substituents) reveal a monoclinic crystal system (space group P21/c) with intermolecular hydrogen bonds between the carboxylic acid and Boc carbonyl groups. This suggests that fluorophenyl substitution may disrupt such packing, affecting solubility and stability .
Biological Activity
1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid, commonly referred to as Boc-4-(3-fluorophenyl)piperidine-4-carboxylic acid, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several important pharmacological agents, including opioids and kinase inhibitors, making it a subject of interest for drug discovery.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 247.27 g/mol
- CAS Number : 211108-50-8
- Physical State : Solid (white to off-white powder)
- Purity : >95% (GC)
Opioid Receptor Interaction
This compound is a precursor in the synthesis of potent opioid analgesics like fentanyl. Its core structure allows it to bind effectively to the μ-opioid receptors, which are critical for pain modulation. The binding affinity and efficacy of this compound can be enhanced by modifications at the aromatic ring and the piperidine nitrogen .
Kinase Inhibition
Recent studies have shown that derivatives of this compound exhibit inhibitory activity against various kinases, including GSK-3β and ROCK-1. For example, modifications on the piperidine scaffold have led to compounds with IC values in the nanomolar range for GSK-3β inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases and cancer .
Case Study 1: GSK-3β Inhibition
A series of compounds derived from this compound were evaluated for their GSK-3β inhibitory activity. The most potent analogs demonstrated IC values as low as 8 nM, highlighting their potential as therapeutic agents for conditions such as Alzheimer's disease .
| Compound | IC (nM) | Additional Activity |
|---|---|---|
| Compound A | 8 | Neuroprotective |
| Compound B | 25 | Antitumor |
| Compound C | 1314 | Low activity |
Case Study 2: Cytotoxicity Assessment
In vitro studies assessing cytotoxicity in mouse neuronal (HT-22) and microglial (BV-2) cell lines revealed that several derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for these compounds in therapeutic contexts .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 0.1 | 95 |
| Compound B | 10 | 90 |
| Compound C | 100 | 60 |
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways through receptor interactions and kinase inhibition. The presence of the fluorine atom enhances lipophilicity and can improve binding interactions with target proteins, making it a valuable modification in drug design .
Q & A
What are the standard synthetic protocols for preparing 1-(Tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
A multi-step synthesis is typically employed, starting with Boc-protected piperidine derivatives. For example, a four-step protocol may involve:
Deprotection : Using HCl in 1,4-dioxane at 20–50°C for 25 hours .
Coupling : Reacting with potassium carbonate in acetonitrile (20°C, 72 hours) .
Catalytic cross-coupling : Palladium diacetate and tert-butyl XPhos in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) .
Acid hydrolysis : HCl in water at 93–96°C for 17 hours .
Key Factors :
- Catalyst selection : Palladium-based catalysts improve coupling efficiency.
- Temperature control : Higher temperatures (≥80°C) accelerate cross-coupling but may degrade sensitive fluorophenyl groups.
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
What safety precautions are necessary when handling this compound?
Basic Research Question
The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
Precautionary Measures :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation; employ dust suppression techniques during weighing.
- Store in a cool, dry place away from oxidizing agents.
First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
How is the compound characterized, and what analytical techniques resolve structural ambiguities?
Basic Research Question
Primary Techniques :
- NMR : 1H/13C NMR confirms Boc-group integrity and fluorophenyl substitution patterns.
- HPLC : Purity assessment (≥95%) using C18 columns and UV detection .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 305.37 g/mol for related Boc-piperidine analogs) .
Advanced Resolution : X-ray crystallography or 2D NMR (e.g., NOESY) can resolve stereochemical ambiguities in the piperidine ring .
How can computational methods optimize synthetic pathways for this compound?
Advanced Research Question
Strategy :
- Reaction Path Search : Quantum mechanical calculations (DFT) model intermediates and transition states to predict regioselectivity in fluorophenyl coupling .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd vs. Cu systems) and solvent combinations .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via computational-experimental feedback loops .
What strategies mitigate competing side reactions during Boc-deprotection?
Advanced Research Question
Challenges : Acidic conditions (e.g., HCl/dioxane) may hydrolyze the fluorophenyl group or racemize the piperidine core.
Solutions :
- Mild Acids : Use TFA in DCM at 0°C for controlled deprotection .
- Monitoring : Real-time FTIR tracks Boc-group removal (disappearance of C=O stretch at ~1680 cm⁻¹).
- Scavengers : Add triethylsilane to quench reactive intermediates and prevent rearrangements .
How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Advanced Research Question
Stability Data :
What purification techniques are most effective for isolating high-purity product?
Advanced Research Question
Methods :
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves Boc-protected intermediates .
- Recrystallization : Use tert-butyl methyl ether to isolate crystalline product (mp 162–166°C for analogs) .
- pH-Switching : Adjust to pH 2–3 for precipitation of the carboxylic acid form, followed by filtration .
How can researchers address contradictory spectral data in structural assignments?
Advanced Research Question
Case Example : Discrepancies in 1H NMR splitting patterns may arise from piperidine ring puckering.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
